molecular formula C18H19BrN2O3 B278445 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Numéro de catalogue B278445
Poids moléculaire: 391.3 g/mol
Clé InChI: AIOGUASFHCIXLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mécanisme D'action

The mechanism of action of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and have been shown to be dysregulated in cancer cells. By inhibiting HDAC enzymes, 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Orientations Futures

There are several future directions for the research on 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One potential direction is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer and inflammatory diseases. Finally, the role of HDAC enzymes in various biological processes, such as development and differentiation, should be further studied using 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide as a tool.
Conclusion:
In conclusion, 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. This compound inhibits HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells, as well as reducing the production of pro-inflammatory cytokines. While this compound has limitations in lab experiments due to its low solubility, it remains a useful tool for studying the role of HDAC enzymes in various biological processes. Future research on this compound should focus on developing analogs with improved solubility and bioavailability, as well as further studying its efficacy in animal models of disease.

Méthodes De Synthèse

The synthesis of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction between 3-bromoaniline and 4-(isobutyrylamino)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.

Applications De Recherche Scientifique

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Formule moléculaire

C18H19BrN2O3

Poids moléculaire

391.3 g/mol

Nom IUPAC

3-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-8-7-14(10-16(15)24-3)20-18(23)12-5-4-6-13(19)9-12/h4-11H,1-3H3,(H,20,23)(H,21,22)

Clé InChI

AIOGUASFHCIXLV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC

SMILES canonique

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.